
Pyridoxal 5'-phosphate(2-)
Descripción general
Descripción
Pyridoxal 5'-phosphate(2-) is the dianion resulting from the removal of two protons from the phosphate group of pyridoxal 5'-phosphate. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a pyridoxal 5'-phosphate.
Q & A
Basic Research Questions
Q. What experimental methods are used to quantify PLP in biological samples, and how do researchers address variability in plasma PLP levels?
PLP concentrations in plasma can be measured using a radioenzymatic assay with tyrosine α-decarboxylase. The enzyme's activity is directly proportional to PLP levels in diluted plasma samples. This method involves incubating plasma with purified tyrosine α-decarboxylase and radiolabeled tyrosine, followed by extraction and quantification of the reaction product, tyramine, via liquid scintillation counting . Variability in plasma PLP levels (e.g., lower concentrations in females, renal insufficiency, or acute myocardial infarction) requires normalization using internal standards and statistical validation (e.g., permutation tests) to ensure reproducibility .
Q. How is PLP synthesized in vivo, and what enzymes are critical in its salvage pathway?
PLP is synthesized via two pathways: (1) the de novo DXP-dependent pathway in microbes and plants and (2) the salvage pathway in mammals, which recycles dietary B6 vitamers. Pyridoxine 5'-phosphate oxidase (PNPO) catalyzes the oxidation of pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate to PLP. PNPO is regulated by tissue-specific transcription and requires no protein isoforms, as confirmed by Northern/Western blot analyses . Mutations in PNPO disrupt PLP synthesis, leading to neonatal epileptic encephalopathy, highlighting its indispensability .
Q. What is the biochemical role of PLP as a cofactor in enzyme catalysis?
PLP acts as an electron sink in enzymatic reactions, forming Schiff base intermediates with substrates. For example, in serine racemase, PLP facilitates the racemization of L-serine to D-serine by stabilizing the carbanion transition state. This mechanism is conserved across bacterial and mammalian systems, with strict substrate specificity (e.g., no activity toward other amino acids) . Similarly, in tyrosine phenol-lyase, PLP binds to Lys-257, enabling β-elimination reactions via interactions between its phosphate group and conserved residues in the active site .
Advanced Research Questions
Q. How can X-ray crystallography and molecular docking elucidate PLP-dependent enzyme mechanisms?
Structural studies of PLP-dependent enzymes (e.g., tyrosine phenol-lyase) involve crystallizing the apoenzyme, resolving its structure via synchrotron radiation (2.3 Å resolution), and identifying PLP-binding residues (e.g., Lys-257) through sequence alignment with homologs like aspartate aminotransferase. Molecular docking (e.g., using MOE software) predicts how PLP interacts with residues like Lys-83 and Arg-276 in transport proteins, revealing ionic/hydrogen bonding networks critical for substrate binding . Mutagenesis of these residues can validate their functional roles .
Q. How does ethanol consumption disrupt PLP metabolism, and what experimental models validate this mechanism?
Ethanol-derived acetaldehyde displaces PLP from binding proteins (e.g., hepatic cytosolic proteins), accelerating its degradation. In vitro models using rat hepatocytes and human erythrocytes show that inhibiting acetaldehyde oxidation (via cyanamide or disulfiram) exacerbates PLP depletion. Equilibrium dialysis experiments confirm acetaldehyde’s ability to displace PLP from proteins, reducing coenzyme availability for enzymes like tyrosine aminotransferase .
Q. What methodological considerations are critical for reactivating PLP-dependent apoenzymes in clinical assays?
Reactivating aminotransferases (e.g., alanine aminotransferase) requires supplementing assays with 150 μmol/L PLP and pre-incubating for 7–10 minutes at 37°C. Phosphate buffer inhibits activation, necessitating tris buffer (pH 7.4). Stimulation rates vary across patient cohorts due to apoenzyme structural heterogeneity (e.g., mitochondrial vs. cytosolic isoforms) or irreversible inactivation in disease states .
Q. How do PNPO mutations affect PLP-dependent neurotransmitter synthesis, and what therapeutic strategies exist?
Homozygous PNPO mutations (e.g., R229W, IVS3-1g>a) reduce PLP synthesis by >90%, causing aromatic L-amino acid decarboxylase deficiency and seizures. PLP (but not pyridoxine) supplementation restores enzyme activity in vitro. CHO cell expression systems and cerebrospinal fluid metabolite profiling are used to validate mutation pathogenicity and optimize dosing in clinical trials .
Q. Methodological Tables
Table 1. Key Enzymes in PLP Metabolism
Table 2. PLP Quantification Methods
Method | Sensitivity | Key Steps | Limitations |
---|---|---|---|
Radioenzymatic assay | 0.47–6.25 nmol/L | Tyrosine α-decarboxylase, [³H]tyrosine | Requires radiolabeling |
LC-MS/MS | <1 nmol/L | Metabolite extraction, ion pairing | High equipment cost |
Propiedades
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDGCNFYWLIFO-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NO6P-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.